1-Cyclohexyl-2,4-dimethylpent-4-en-1-one
Description
Properties
CAS No. |
62834-91-7 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
1-cyclohexyl-2,4-dimethylpent-4-en-1-one |
InChI |
InChI=1S/C13H22O/c1-10(2)9-11(3)13(14)12-7-5-4-6-8-12/h11-12H,1,4-9H2,2-3H3 |
InChI Key |
SQCAJAKTPFWGHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=C)C)C(=O)C1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Substrate Design and Mechanism
The patent WO2013117433A1 demonstrates that cyclohexylmagnesium chloride undergoes efficient 1,4-addition to α,β-unsaturated aldehydes under ethereal solvents at 0–25°C. For 1-cyclohexyl-2,4-dimethylpent-4-en-1-one synthesis, this principle is adapted by substituting the aldehyde with a preformed α,β-unsaturated ketone precursor, such as 4-methylpent-4-en-2-one. The Grignard reagent attacks the β-carbon of the enone system, generating a secondary alcohol intermediate (cyclohexyl-(CH(OH))-CH(CH3)-CH2-C(CH3)=CH2).
Oxidation and Purification
Secondary alcohol intermediates are oxidized to ketones using PCC in dichloromethane at 0°C. Critical parameters include:
- Catalyst loading : 1.2–1.5 equiv PCC relative to alcohol
- Co-additives : Sodium acetate buffers reaction acidity, minimizing side reactions
- Workup : Filtration through celite and silica gel removes chromium byproducts, followed by bulb-to-bulb distillation (80–100°C at 0.004–1 mbar).
Representative Data (Adapted from)
| Parameter | Value |
|---|---|
| Yield (Alcohol) | 58–93% |
| E:Z Isomer Ratio | 88:12 to 97:3 |
| Distillation Purity | >99% (GC-MS) |
Palladium-Catalyzed Cross-Coupling for Z-Selective Ketone Assembly
Reaction Design Inspired by Frontiers in Chemistry
The one-pot synthesis of (Z)-β-halovinyl ketones provides a template for constructing the target compound’s enone system. Modifications include:
- Alkyne substrate : 3,3-Dimethyl-1-butyne → cyclohexylacetylene
- Acid chloride : Benzoyl chloride → 4-methylpent-4-enoyl chloride (hypothetical)
Catalytic System and Optimization
Critical reaction parameters from:
- Catalyst : PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)
- Solvent : Dichloroethane (DCE), 25°C
- Additives : Et₃N (1.2 equiv), HOTf (1.5 equiv)
Post-reaction purification involves silica gel chromatography (heptane/ethyl acetate 20:1) to isolate the Z-isomer.
Performance Metrics (Adapted from)
| Metric | Value |
|---|---|
| Z:E Selectivity | >99:1 |
| Isolated Yield | 68–88% |
| Purity (¹H NMR) | >95% |
Oxidation of Allylic Alcohol Precursors
Alcohol Synthesis via Hydroalkylation
Cyclopentylcarbaldehyde’s hydroalkylation with isopropenylmagnesium bromide exemplifies a route to allylic alcohols. Adapting this for cyclohexyl systems:
Challenges in Steric Environments
Bulky substituents at C2 and C4 necessitate:
- Low-temperature oxidation (0°C) to prevent β-hydride elimination
- High-dilution conditions during distillation to minimize dimerization
Friedel-Crafts Acylation for Cyclohexyl Ketone Formation
Traditional Acylation Approach
Comparative Analysis of Methodologies
Chemical Reactions Analysis
1-Cyclohexyl-2,4-dimethylpent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Scientific Research Applications
1-Cyclohexyl-2,4-dimethylpent-4-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-2,4-dimethylpent-4-en-1-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-cyclohexyl-2,4-dimethylpent-4-en-1-one with structurally related ketones and cyclohexyl-containing compounds:
Key Structural and Functional Differences
Substituent Effects: The cyclohexyl group in the target compound imparts greater steric hindrance and lipophilicity compared to aromatic phenyl/chlorophenyl groups in analogs like 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one. This reduces solubility in polar solvents but enhances compatibility with nonpolar matrices . Methyl vs. Cyclohexenyl Groups: The unsaturated cyclohexenyl ring in CAS 56974-07-3 allows for conjugation with the enone system, increasing reactivity in Diels-Alder reactions compared to the saturated cyclohexyl group in the target compound .
Electronic Properties: The chlorophenyl group in 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one introduces electron-withdrawing effects, making the carbonyl carbon more electrophilic.
Synthetic Utility :
- Compounds like 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one are validated intermediates in pesticide synthesis, while the target compound’s applications remain speculative, inferred from structural parallels .
- Cyclohexenyl-containing analogs (e.g., CAS 56974-07-3) are prioritized in fragrance industries due to their volatility and odor profiles .
Spectroscopic Data: NMR Signals: Cyclohexyl protons in the target compound resonate near δ 1.0–2.0 ppm (broad), distinct from aromatic protons in phenyl analogs (δ 6.5–8.0 ppm). The enone system shows characteristic carbonyl (δ ~200–210 ppm in ¹³C NMR) and olefinic (δ ~120–140 ppm) signals . IR Spectroscopy: Strong C=O stretch at ~1700 cm⁻¹ and C=C stretch at ~1600 cm⁻¹, similar to other enones .
Research Findings and Challenges
- Synthetic Routes : The target compound can be synthesized via Grignard addition of cyclohexylmagnesium bromide to 2,4-dimethylpent-4-en-1-one or Friedel-Crafts acylation of cyclohexane derivatives. However, steric hindrance from the cyclohexyl group may reduce reaction yields compared to less bulky analogs .
- Stability Issues: The enone system is prone to Michael additions and polymerization under basic conditions, necessitating inert atmospheres during storage .
- Biological Activity: No direct data exists, but structurally similar cyclohexyl ketones show moderate antifungal and herbicidal activity in preliminary screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
